molecular formula C18H13ClN2O3 B12482740 Propyl 2-chloro-5-[5-(2,2-dicyanoethenyl)furan-2-yl]benzoate

Propyl 2-chloro-5-[5-(2,2-dicyanoethenyl)furan-2-yl]benzoate

Cat. No.: B12482740
M. Wt: 340.8 g/mol
InChI Key: RZXLQFOVCBUVCJ-UHFFFAOYSA-N
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Description

Propyl 2-chloro-5-[5-(2,2-dicyanoethenyl)furan-2-yl]benzoate is an organic compound that belongs to the class of benzoates This compound features a complex structure with a furan ring, a benzoate ester, and a dicyanoethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-chloro-5-[5-(2,2-dicyanoethenyl)furan-2-yl]benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dicyanoethenyl group: This step often involves a Knoevenagel condensation reaction where malononitrile reacts with an aldehyde or ketone in the presence of a base.

    Esterification: The final step involves the esterification of the benzoic acid derivative with propanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-chloro-5-[5-(2,2-dicyanoethenyl)furan-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Propyl 2-chloro-5-[5-(2,2-dicyanoethenyl)furan-2-yl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Propyl 2-chloro-5-[5-(2,2-dicyanoethenyl)furan-2-yl]benzoate involves its interaction with specific molecular targets. The dicyanoethenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-5-[5-(2,2-dicyanoethenyl)furan-2-yl]benzoate
  • Ethyl 2-chloro-5-[5-(2,2-dicyanoethenyl)furan-2-yl]benzoate
  • Butyl 2-chloro-5-[5-(2,2-dicyanoethenyl)furan-2-yl]benzoate

Uniqueness

Propyl 2-chloro-5-[5-(2,2-dicyanoethenyl)furan-2-yl]benzoate is unique due to its specific ester group (propyl) which can influence its solubility, reactivity, and interaction with biological targets compared to its methyl, ethyl, and butyl analogs.

Properties

Molecular Formula

C18H13ClN2O3

Molecular Weight

340.8 g/mol

IUPAC Name

propyl 2-chloro-5-[5-(2,2-dicyanoethenyl)furan-2-yl]benzoate

InChI

InChI=1S/C18H13ClN2O3/c1-2-7-23-18(22)15-9-13(3-5-16(15)19)17-6-4-14(24-17)8-12(10-20)11-21/h3-6,8-9H,2,7H2,1H3

InChI Key

RZXLQFOVCBUVCJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=C(C#N)C#N)Cl

Origin of Product

United States

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